![molecular formula C16H17N3O2S B2852430 2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893989-09-8](/img/structure/B2852430.png)
2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The compound contains an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Synthesis and Chemical Analysis
Compounds with complex structures like 2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide often undergo studies to understand their synthesis mechanisms and structural characteristics. For instance, a novel compound was synthesized using a series of chemical reactions, and its structure was determined using NMR and IR techniques, providing insights into its chemical behavior and potential applications (Li Ying-jun, 2012).
Antimicrobial Applications
Thiazole derivatives, similar to the compound , have been studied for their antimicrobial properties. A study synthesized thiazole and its fused derivatives, evaluating their antimicrobial activities against various bacterial and fungal strains. These compounds showed significant in vitro antimicrobial activity, suggesting their potential as antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Antitumor and Anticancer Activities
Compounds with acetamide derivatives have been explored for their antitumor and anticancer activities. For example, a study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives showed appreciable cancer cell growth inhibition against several cancer cell lines, indicating their potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Mechanism of Action
Target of Action
Related compounds with the imidazo[2,1-b]thiazole scaffold have been reported to have antimicrobial, antifungal, and antitumor properties .
Mode of Action
It is known that imidazo[2,1-b]thiazole derivatives can interact with various biological targets, leading to a range of effects . The exact interaction with its targets and the resulting changes would require further experimental studies for confirmation.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
properties
IUPAC Name |
2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-21-9-15(20)17-13-6-4-12(5-7-13)14-8-19-11(2)10-22-16(19)18-14/h4-8,10H,3,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZJJUHGJBCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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